Antifungal peptide 2

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S1889415
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Antifungal peptide 2

Product Name

Antifungal peptide 2

Antifungal peptide 2 is a member of the antifungal peptide family, which consists of naturally occurring small polypeptides that exhibit significant activity against fungal pathogens. These peptides are typically characterized by their cationic nature and amphipathic structure, allowing them to interact effectively with the negatively charged membranes of fungal cells. Antifungal peptide 2, like other antifungal peptides, plays a crucial role in the innate immune response by targeting and disrupting fungal cell membranes, leading to cell death.

The primary mode of action for antifungal peptides, including antifungal peptide 2, involves the disruption of fungal cell membranes. This disruption can occur through several mechanisms:

  • Pore Formation: At higher concentrations, antifungal peptides can form pores in the fungal cell membrane, leading to leakage of intracellular components and ultimately cell lysis.
  • Membrane Disruption: The peptides can also cause physical disruption of the membrane structure, compromising its integrity.
  • Intracellular Targeting: Some studies suggest that antifungal peptides may interact with intracellular targets, leading to the production of reactive oxygen species and triggering programmed cell death pathways within the fungal cells .

Antifungal peptide 2 exhibits broad-spectrum antifungal activity against various fungal pathogens, including species from the Candida and Aspergillus genera. Its biological activity is characterized by:

  • Rapid Killing Kinetics: Antifungal peptide 2 can quickly kill fungal cells upon contact.
  • Low Resistance Development: The likelihood of fungal resistance developing against antifungal peptide 2 is significantly lower compared to traditional antifungal agents due to its multiple modes of action .
  • In Vivo Efficacy: Studies have demonstrated its effectiveness in animal models, showcasing its potential as a therapeutic agent against systemic fungal infections .

Antifungal peptide 2 can be synthesized through various methods:

  • Natural Extraction: It can be isolated from natural sources such as plants or animal tissues where it is produced as part of the immune response.
  • Recombinant DNA Technology: Advances in biotechnology allow for the synthesis of antifungal peptide 2 using recombinant DNA techniques, enabling large-scale production with controlled quality.
  • Chemical Synthesis: Solid-phase peptide synthesis is another method employed to create antifungal peptide 2, allowing for modifications that may enhance its efficacy or reduce toxicity .

The potential applications of antifungal peptide 2 are vast and include:

  • Therapeutic Use: It serves as a promising candidate for developing new antifungal therapies, particularly in cases where conventional treatments fail due to resistance.
  • Co-Therapy: Antifungal peptide 2 may be used in combination with existing antifungal drugs to enhance efficacy and reduce resistance development.
  • Agricultural Use: There is potential for application in agriculture as a biopesticide against plant pathogens .

Research into the interactions between antifungal peptide 2 and fungal cells has revealed several key findings:

  • Binding Affinity: Studies indicate that antifungal peptide 2 binds preferentially to specific components in the fungal membrane, such as ergosterol, which is unique to fungi and absent in mammalian cells.
  • Mechanism Elucidation: Investigations have shown that the interaction leads to alterations in membrane permeability and integrity, contributing to its fungicidal effects .
  • Synergistic Effects: Interaction studies with other antimicrobial agents suggest that antifungal peptide 2 may have synergistic effects when used alongside traditional antifungals .

Antifungal peptide 2 shares similarities with several other known antifungal peptides. Here are some notable comparisons:

Compound NameSourceMechanism of ActionUnique Features
Antifungal Peptide 1Derived from plantsMembrane disruptionHigh specificity for Candida spp.
Antifungal Peptide 3Isolated from bacteriaPore formationEffective against biofilm-forming fungi
Antifungal Peptide 4Marine organismsIntracellular targetingExhibits anti-inflammatory properties

Uniqueness of Antifungal Peptide 2

Antifungal peptide 2 is distinguished by its rapid action against a broad spectrum of fungi while exhibiting low toxicity towards mammalian cells. Its ability to target multiple sites within the fungal cell enhances its effectiveness and reduces the potential for resistance development compared to other compounds.

Antifungal peptide 2, particularly exemplified by Eucommia antifungal peptide 2 (EAFP2), has demonstrated significant efficacy against plant pathogenic fungi, with notable activity against Magnaporthe oryzae, the causative agent of rice blast disease. Research investigations have revealed that EAFP2 exhibits broad-spectrum antifungal activity against eight pathogenic fungi from economically important crops including cotton, wheat, potato, tomato, and tobacco [1].

The peptide demonstrates remarkable effectiveness against various plant pathogenic fungi, with documented inhibitory concentrations ranging from 18 to 155 micrograms per milliliter. Against Colletotrichum gossypii, EAFP2 shows potent activity with an inhibitory concentration of 18 micrograms per milliliter, while against Fusarium moniliforme, the peptide exhibits an inhibitory concentration of 109 micrograms per milliliter [1] [2]. This broad spectrum of activity encompasses both chitin-containing and chitin-free fungi, indicating that the peptide operates through multiple mechanisms of action that are not solely dependent on chitin-binding interactions [3] [1].

Contemporary research has identified several synthetic peptides with enhanced activity against Magnaporthe oryzae. The SP1.2 peptide, derived from Rhodopseudomonas palustris, exhibits potent fungicidal activity against Magnaporthe oryzae, effectively inhibiting appressorium germination, which is crucial for infection establishment [4] [5]. Field trials demonstrated that SP1.2 achieved a control effect of 64.59% after spraying application, significantly reducing disease spots caused by Magnaporthe oryzae in rice plants [4] [5].

Plant defensin-derived peptides have also shown promise against rice blast pathogens. Partial peptides from rice defensin OsAFP1 exhibited approximately the same antifungal activity as the entire protein against Pyricularia oryzae, demonstrating the potential for smaller, more stable peptide fragments to maintain antifungal efficacy [6]. Furthermore, the PAF104 peptide specifically reduces appressorium formation of Magnaporthe oryzae on hydrophobic surfaces and rice leaves, with approximately 50% of conidia of the PR9 isolate developing appressorium at 10 micromolar concentration of PAF104 [7].

PeptideTarget PathogenInhibitory ConcentrationMechanism of Action
EAFP2Colletotrichum gossypii18 μg/mLChitin binding, membrane interaction
EAFP2Fusarium moniliforme109 μg/mLCell wall disruption, permeabilization
SP1.2Magnaporthe oryzaeNot specifiedAppressorium inhibition, membrane disruption
PAF104Magnaporthe oryzae10 μM (50% inhibition)Appressorium formation blocking
OsAFP1 fragmentsPyricularia oryzaeEquivalent to full proteinDefensive response enhancement

Activity Against Human Opportunistic Pathogens (Candida spp., Aspergillus spp.)

Antifungal peptide 2 compounds have demonstrated substantial activity against human opportunistic pathogens, particularly Candida species and Aspergillus species, which represent major causes of invasive fungal infections in immunocompromised patients. The peptide ToAP2, derived from Tityus obscurus scorpion venom, shows significant antifungal activity against Candida albicans planktonic cells and biofilms [8] [9]. This peptide produces pronounced effects on fungal cells, including membrane permeabilization and morphological changes such as cell wall deformations and disruption of intracellular organization [8].

The ToAP2 peptide demonstrates synergistic effects when combined with conventional antifungal drugs. It exhibits synergism with amphotericin B and also presents synergistic effects with fluconazole [8] [9]. At a concentration of 6.25 micromolar, ToAP2 successfully inhibits filamentation after 24 hours of treatment and remains active against both early-phase and mature biofilms of Candida albicans [8]. The peptide also demonstrates protective effects in Galleria mellonella infection models, indicating its potential therapeutic applications [8] [9].

Against Aspergillus species, various antifungal peptides have shown promising activity. Novel lipopeptides, including ultrashort cationic lipopeptides, have demonstrated antifungal activity against triazole-resistant Aspergillus fumigatus with minimum inhibitory concentrations ranging from 8 to 16 milligrams per liter [10]. These compounds show dose-dependent effects confirmed by time-kill curves and tetrazolium salt assays, with microscopy revealing that hyphal growth is hampered at concentrations equal to or higher than minimum inhibitory concentrations [10].

Human defense peptides also contribute to anti-Aspergillus activity. Research demonstrates that lysozyme and histones inhibit hyphal metabolic activity in Aspergillus fumigatus isolates in a dose-dependent manner, while β-defensin-1 and lactoferrin inhibit the germination of Aspergillus fumigatus conidia [11]. These findings indicate that multiple classes of antimicrobial peptides can effectively target different life stages of Aspergillus pathogens.

The peptide ASP2397 represents a novel natural compound with rapid and potent fungicidal activity against Aspergillus species. This compound exhibits antifungal activity against azole-resistant Aspergillus fumigatus, Aspergillus terreus, and Aspergillus flavus at minimum inhibitory concentration ranges of 1 to 4 micrograms per milliliter in human serum [12] [13]. Time-kill experiments demonstrate that ASP2397 reduces germinated conidia of Aspergillus fumigatus by more than 1 log10 colony-forming units within 6 hours [12] [13].

PeptideTarget PathogenMinimum Inhibitory ConcentrationAdditional Effects
ToAP2Candida albicans6.25 μMBiofilm inhibition, synergism with antifungals
LipopeptidesAspergillus fumigatus8-16 mg/LHyphal growth inhibition
ASP2397Aspergillus species1-4 μg/mLRapid fungicidal activity
β-defensin-1Aspergillus fumigatusVariableConidia germination inhibition
LysozymeAspergillus fumigatusVariableMetabolic activity inhibition

Calcium Ion Antagonism and Resistance Modulation

The antifungal activity of peptide 2 compounds is significantly influenced by calcium ion concentrations, representing a critical factor in their mechanism of action and therapeutic potential. Research has consistently demonstrated that calcium ions strongly antagonize the antifungal effects of various peptides, including EAFP2, where the inhibitory activity can be effective on both chitin-containing and chitin-free fungi, but their antifungal effects are strongly antagonized by calcium ions [1].

The relationship between calcium homeostasis and antifungal peptide activity is complex and multifaceted. Studies using the synthetic antifungal peptide PAF26 have revealed that the cell killing activity is dependent on extracellular calcium ions and the presence of fully functioning fungal calcium homeostatic signaling machinery [14]. In screening mutants with deletions in calcium-signaling machinery, researchers identified three mutants more tolerant to PAF26, including calcium ATPase NCA-2, vacuolar calcium channel YVC-1, and calcium channel CCH-1 [14].

Calcium enrichment studies have demonstrated dramatic effects on peptide susceptibility. The KKOO-NH2 peptide shows complete desensitization of wild-type Cryptococcus neoformans strains when calcium is enriched in the growth medium [15]. The minimum inhibitory concentration increases from 8 micrograms per milliliter to greater than 128 micrograms per milliliter in yeast peptone dextrose medium enriched with 5 millimolar or greater calcium chloride [15]. This marked decrease in sensitivity represents a fundamental limitation in peptide effectiveness under high-calcium conditions.

The mechanism of calcium antagonism involves multiple cellular processes. The HP (2-20) peptide displays strong antifungal activity against various fungi, but this activity is inhibited by calcium and magnesium ions [16]. The peptide appears to exert its antifungal activity by disrupting cell membrane structure via pore formation or direct interaction with lipid bilayers in a salt-dependent manner [16]. Calcium ions interfere with this process by competing for binding sites or altering membrane dynamics.

Calcium-dependent peptide activity also relates to intracellular signaling cascades. The PMAP-23 peptide causes disruption of calcium homeostasis by altering the NAD+/NADH ratio, resulting in reactive oxygen species accumulation and glutathione oxidation [17]. Treatment with mitochondrial calcium uptake inhibitors or reactive oxygen species scavengers attenuates the apoptotic events induced by the peptide, indicating that calcium-mediated reactive oxygen species generation is a major factor in triggering fungal cell death [17].

Research has identified specific calcium-binding properties of antifungal proteins. The PAF protein from Penicillium chrysogenum demonstrates that high extracellular calcium levels reduce toxicity in sensitive fungi in a concentration-dependent manner [18] [19]. Molecular dynamics simulations predict one major calcium-binding site at the carboxy-terminus involving aspartic acid residues, while nuclear magnetic resonance and isothermal titration calorimetry confirm that PAF weakly but specifically binds calcium ions [18] [19].

PeptideCalcium EffectMechanism of AntagonismResistance Modulation
EAFP2Strongly antagonizedCompetitive bindingReduced efficacy at high Ca2+
PAF26Activity dependentRequires Ca2+ machineryCa2+ removal traps peptide
KKOO-NH2Complete desensitizationMembrane interaction disruption>16-fold MIC increase
HP (2-20)Activity inhibitedSalt-dependent mechanismPore formation blocked
PMAP-23Homeostasis disruptionROS generation alteredMitochondrial Ca2+ critical

Sequence

QTCASRCPRPCNAGLCCSIYGYCGSGAAYCGAGNCRCQCRG

Dates

Last modified: 07-21-2023

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